![molecular formula C19H19N3O2 B5055141 ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate CAS No. 6142-34-3](/img/structure/B5055141.png)
ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate
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Overview
Description
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is required for the proper functioning of the cell. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when a cell becomes damaged or dysfunctional.
Biochemical and Physiological Effects:
Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate has been shown to exhibit potent biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and disrupt the microtubule network in cancer cells. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. Additionally, this compound exhibits low toxicity in normal cells, which is a significant advantage over other anticancer agents that exhibit high toxicity in normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the study of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate. One of the primary directions is the further development of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as drug delivery and imaging.
Synthesis Methods
The synthesis of Ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate involves the reaction of 3-methyl aniline with phthalic anhydride in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroacetate to obtain the final product. This method has been optimized to yield a high purity product with a yield of 85%.
properties
IUPAC Name |
ethyl 2-[4-(3-methylanilino)phthalazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18(23)12-17-15-9-4-5-10-16(15)19(22-21-17)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPANBPTOSYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387370 |
Source
|
Record name | (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6142-34-3 |
Source
|
Record name | (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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